molecular formula C22H22N2O5 B6495078 N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 1351631-60-1

N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No.: B6495078
CAS No.: 1351631-60-1
M. Wt: 394.4 g/mol
InChI Key: KUPGRAADZPQNAW-UHFFFAOYSA-N
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Description

N'-(2,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a 2,4-dimethoxyphenyl group and a naphthalen-1-yl-substituted hydroxyethyl moiety. The compound combines an amide backbone with aromatic and polar functional groups, which may confer unique physicochemical and biological properties.

Key structural features include:

  • Ethanediamide core: Provides hydrogen-bonding capacity and conformational rigidity.
  • 2,4-Dimethoxyphenyl group: Electron-donating methoxy substituents enhance solubility and influence electronic interactions.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-28-15-10-11-18(20(12-15)29-2)24-22(27)21(26)23-13-19(25)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,19,25H,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPGRAADZPQNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide with structurally related compounds from the evidence, focusing on substituent effects, spectral properties, and synthesis:

Compound Key Substituents Spectral Data Synthesis & Applications
This compound 2,4-Dimethoxyphenyl, 2-hydroxyethyl-naphthalene Inferred: Expected IR peaks for -OH (~3200–3500 cm⁻¹) and amide C=O (~1650 cm⁻¹); NMR signals for dimethoxy (δ ~3.8 ppm, singlet) . Likely synthesized via coupling of 2,4-dimethoxyphenylamine with naphthalene-derived acids. Potential ligand or intermediate.
N-(5-Chloro-2-cyanophenyl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide 5-Chloro-2-cyanophenyl, 2-hydroxyethyl-naphthalene Reported: 1H NMR (DMSO-d6) shows aromatic protons (δ 7.2–8.5 ppm) and hydroxyethyl signals (δ ~4.5 ppm). Used in pharmacological studies; electron-withdrawing Cl and CN groups may enhance binding affinity.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl, benzamide Reported: 1H NMR (δ 2.8–3.5 ppm for ethyl chain; δ 6.7–7.8 ppm for aromatic protons). Melting point: 90°C. Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine coupling. Explored for CNS activity.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Diphenylethyl, 6-methoxynaphthyl Reported: IR shows amide C=O (~1680 cm⁻¹); 1H NMR confirms diphenylethyl (δ 4.2–4.5 ppm) and methoxy (δ 3.8 ppm). Derived from naproxen; evaluated for anti-inflammatory potential via COX inhibition.
N-((2,4-Dimethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine 2,4-Dimethylphenyl, naphthalene, isopropylamine Reported: MS (ESI+) m/z 328 [M+H]+; 1H NMR (δ 1.0–1.2 ppm for isopropyl CH3). Synthesized via reductive amination; potential intermediate for chiral ligands or catalysts.

Key Comparative Insights:

Substituent Effects on Solubility: The 2,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to the chloro-cyanophenyl analog in , which may exhibit higher lipophilicity due to electron-withdrawing substituents. The hydroxyethyl group enhances polarity relative to diphenylethyl or benzamide derivatives .

Spectral Distinctions :

  • The absence of a cyan group in the target compound eliminates the strong IR absorption near ~2200 cm⁻¹ observed in .
  • Compared to Rip-B , the ethanediamide core may split NMR signals for the two amide protons into distinct resonances.

Biological Relevance :

  • Naphthalene-containing analogs (e.g., ) show anti-inflammatory activity, suggesting the target compound could be screened for similar effects.
  • Methoxy groups in Rip-B and the target compound may modulate metabolic stability and receptor binding.

Synthetic Challenges :

  • Coupling reactions involving sterically hindered naphthalene and hydroxyethyl groups (as in ) may require optimized conditions (e.g., DCC/DMAP) to prevent side reactions.

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